molecular formula C16H21NO6 B13843547 Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate

Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate

Cat. No.: B13843547
M. Wt: 323.34 g/mol
InChI Key: MXBHVTZBVDMMDC-XGUBFFRZSA-N
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Description

Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with the molecular formula C16H21NO6. This compound is primarily used in proteomics research and has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves multiple steps. One common method includes the acetylation of an amino group followed by the benzoylation of a hydroxyl group. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures, often around -20°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and its significant role in proteomics research. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

[(2R,3S,4S,6S)-4-acetamido-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate

InChI

InChI=1S/C16H21NO6/c1-10(19)17-12-8-14(21-2)22-13(9-18)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15,18H,8-9H2,1-2H3,(H,17,19)/t12-,13+,14-,15-/m0/s1

InChI Key

MXBHVTZBVDMMDC-XGUBFFRZSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CO)OC

Canonical SMILES

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CO)OC

Origin of Product

United States

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